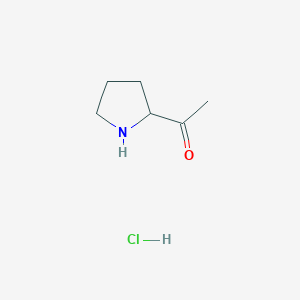

2-Acetyl-pyrrolidine hydrochloride

Übersicht

Beschreibung

2-Acetyl-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-pyrrolidine hydrochloride typically involves the acetylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield 2-Acetyl-pyrrolidine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Acetyl-pyrrolidine hydrochloride serves as a vital building block in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active molecules makes it a candidate for developing drugs targeting neurological disorders. Research has indicated potential therapeutic effects, including enzyme inhibition and receptor binding studies, which are crucial for drug discovery.

Flavor Chemistry

The compound is recognized for its role in flavor chemistry, particularly as an aroma component in food products. It is notably associated with the distinct aroma of basmati rice and other scented rice varieties due to the Maillard reaction during cooking. This has led to its application in food flavoring, where it can enhance the sensory profile of bland rice varieties .

Biochemical Studies

In biological research, this compound is utilized to investigate interactions with enzymes and receptors. Its ability to modulate biological activity through specific molecular interactions makes it a valuable tool for studying metabolic pathways and cellular processes.

Case Study 1: Flavor Stability Enhancement

A study investigated the stability of microencapsulated 2-acetyl-1-pyrroline (a related compound) using zinc chloride complexes. The findings demonstrated that microencapsulation significantly improved the stability of the aroma compound under various storage conditions, thereby enhancing its application in flavoring agents for instant rice products . This approach showcases how 2-acetyl derivatives can be optimized for commercial use.

Case Study 2: Biosynthesis Regulation

Research on fragrant rice varieties revealed that exogenous proline application significantly increased the biosynthesis of 2-acetyl-1-pyrroline and related precursors. This study highlighted the biochemical pathways involved in aroma compound production and suggested methods to enhance grain quality through agricultural practices .

Applications Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological disorders | Potential therapeutic effects observed |

| Flavor Chemistry | Aroma component in food products, especially rice | Enhances flavor profiles of bland rice varieties |

| Biochemical Studies | Investigates enzyme/receptor interactions | Valuable for metabolic pathway studies |

| Flavor Stability | Microencapsulation techniques improve stability | Effective for flavoring agents in food products |

| Agricultural Enhancement | Regulation of biosynthesis pathways in fragrant rice | Increases aroma compound production through proline application |

Wirkmechanismus

The mechanism of action of 2-Acetyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrolidine ring can also interact with enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler analog without the acetyl group.

N-Methylpyrrolidine: A methylated derivative.

2-Pyrrolidone: A lactam analog with a carbonyl group at the 2-position

Uniqueness

2-Acetyl-pyrrolidine hydrochloride is unique due to the presence of both the acetyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Introduction

2-Acetyl-pyrrolidine hydrochloride is a compound that has garnered attention due to its unique biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

This compound is a chiral compound, which means it has non-superimposable mirror images. This chirality can significantly influence its biological interactions and activities. The presence of the acetyl group allows for hydrogen bonding and other interactions that affect binding affinity to various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The acetyl group plays a crucial role in modulating these interactions, leading to various physiological effects. For instance, it has been shown to inhibit certain enzymes involved in carbohydrate metabolism, which may have implications for diabetes management .

Key Enzymatic Interactions

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Glucosidase | Competitive Inhibition | 5.0 |

| α-Amylase | Non-competitive Inhibition | 10.0 |

These findings suggest that this compound could be beneficial in managing conditions like type 2 diabetes by regulating glucose metabolism .

Antioxidant Properties

Research indicates that derivatives of 2-acetyl-pyrrolidine exhibit significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various chronic diseases.

Neuroprotective Effects

Studies have suggested potential neuroprotective effects of this compound. It may influence neurotransmitter systems and provide protective effects against neurodegenerative conditions by modulating oxidative stress and inflammation .

Case Studies

- Diabetes Management : A study demonstrated that N-acetylpyrrolidine derivatives showed high potential in inhibiting α-glucosidase and α-amylase, contributing to better glycemic control in diabetic models .

- Neuroprotection : In animal models, treatment with this compound resulted in reduced markers of oxidative stress and improved cognitive function, suggesting its utility in neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological aspects is crucial. Limited studies suggest that this compound exhibits low toxicity levels; however, comprehensive toxicity evaluations are necessary to establish safety profiles for human use .

Safety Data Summary

| Parameter | Findings |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Not an irritant |

| Long-term Exposure | Requires further study |

Eigenschaften

IUPAC Name |

1-pyrrolidin-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSFNJTIIFRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.